6-Epiharpagide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

83706-04-1 |

|---|---|

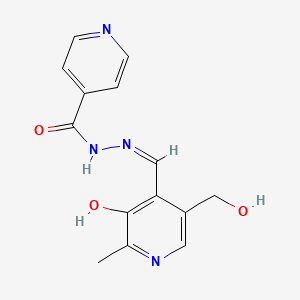

Molecular Formula |

C14H14N4O3 |

Molecular Weight |

286.29 g/mol |

IUPAC Name |

N-[(Z)-[3-hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinyl]methylideneamino]pyridine-4-carboxamide |

InChI |

InChI=1S/C14H14N4O3/c1-9-13(20)12(11(8-19)6-16-9)7-17-18-14(21)10-2-4-15-5-3-10/h2-7,19-20H,8H2,1H3,(H,18,21)/b17-7- |

InChI Key |

BQYIXOPJPLGCRZ-IDUWFGFVSA-N |

Isomeric SMILES |

CC1=NC=C(C(=C1O)/C=N\NC(=O)C2=CC=NC=C2)CO |

Canonical SMILES |

CC1=NC=C(C(=C1O)C=NNC(=O)C2=CC=NC=C2)CO |

Origin of Product |

United States |

Foundational & Exploratory

6-Epiharpagide: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources, isolation, and purification of the iridoid glycoside 6-Epiharpagide. The information is compiled from current scientific literature to assist researchers in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is a naturally occurring iridoid glycoside found within the Lamiaceae family, a large and diverse family of flowering plants. While the presence of this specific compound is not always explicitly quantified, it is known to co-occur with its epimer, harpagide (B7782904), and other iridoid glycosides in several genera.

The primary plant genera identified as sources of this compound and related iridoids include:

-

Ajuga : Commonly known as bugleweeds, various species of this genus are rich in iridoid glycosides. Ajuga reptans is a well-documented source of harpagide and its derivatives.[1][2][3][4]

-

Phlomis : This genus, comprising numerous species of perennial herbs and shrubs, is another significant source of iridoid glycosides. Studies have focused on the quantification of various iridoids within this genus, providing a basis for the potential isolation of this compound.[5][6][7][8]

While several studies have quantified the total iridoid glycoside content or the concentration of major iridoids like harpagide and 8-O-acetylharpagide in these plants, specific quantitative data for this compound remains scarce in the reviewed literature. The table below summarizes the findings on the content of related iridoid glycosides in various Lamiaceae species, which can serve as a reference for selecting plant material for the isolation of this compound.

Table 1: Content of Selected Iridoid Glycosides in Phlomis Species

| Plant Species | Iridoid Glycoside | Concentration (mg/g of dried material ± SD) | Analytical Method |

| Phlomis nissolii | Forsythoside B | 1.33 ± 0.04 | HPLC-PAD |

| Verbascoside | 2.91 ± 0.04 | HPLC-PAD | |

| Alyssonoside | 0.61 ± 0.03 | HPLC-PAD | |

| Leucosceptoside A | 0.41 ± 0.02 | HPLC-PAD | |

| Phlomis samia | Forsythoside B | 1.64 ± 0.04 | HPLC-PAD |

| Verbascoside | 3.19 ± 0.04 | HPLC-PAD | |

| Alyssonoside | 1.17 ± 0.04 | HPLC-PAD | |

| Leucosceptoside A | 0.61 ± 0.02 | HPLC-PAD | |

| Phlomis medicinalis | Total Iridoid Glycosides | 20.73% (extraction yield) | Ultrasound-assisted deep eutectic solvent extraction |

Source: Adapted from Kirmizibekmez et al., 2005 and Guo et al., 2022.[7][8]

Experimental Protocols for Isolation and Purification

The isolation of this compound from its natural sources involves a multi-step process that includes extraction, fractionation, and chromatographic purification. The following is a detailed methodology synthesized from established protocols for the isolation of iridoid glycosides from Lamiaceae species.

Plant Material and Extraction

-

Plant Material Preparation : The aerial parts (leaves and stems) of the selected plant species (e.g., Ajuga reptans or a suitable Phlomis species) are collected and air-dried in the shade to a constant weight. The dried material is then ground into a fine powder.

-

Extraction : The powdered plant material is subjected to exhaustive extraction with a polar solvent. Maceration or Soxhlet extraction are common methods.

-

Solvent : Methanol (B129727) or ethanol (B145695) are typically used due to the polar nature of iridoid glycosides.

-

Procedure (Maceration) : The plant powder is soaked in the solvent (e.g., 1:10 w/v) at room temperature for 24-48 hours with occasional stirring. The process is repeated 2-3 times to ensure complete extraction.

-

Solvent Removal : The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain a crude extract.

-

Fractionation of the Crude Extract

The crude extract is a complex mixture of various phytochemicals. Fractionation is performed to separate compounds based on their polarity.

-

Solvent-Solvent Partitioning : The dried crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as:

-

n-hexane (to remove non-polar compounds like fats and waxes)

-

Dichloromethane or Chloroform (to remove compounds of intermediate polarity)

-

Ethyl acetate (B1210297) (to enrich the fraction with iridoids and other phenolics)

-

n-butanol (to further concentrate the glycosidic compounds)

-

-

The fractions are collected, and the solvent is evaporated. The ethyl acetate and n-butanol fractions are typically enriched in iridoid glycosides and are taken for further chromatographic separation.

Chromatographic Purification

A combination of chromatographic techniques is employed for the isolation of pure this compound.

-

Column Chromatography (CC) : This is the primary method for the initial separation of the enriched fraction.

-

Stationary Phase : Silica gel is commonly used for normal-phase chromatography.

-

Mobile Phase : A gradient elution system of chloroform-methanol or ethyl acetate-methanol-water is employed. The polarity of the solvent system is gradually increased to elute compounds with different polarities.

-

Fraction Collection : Fractions are collected in small volumes and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are pooled together.

-

-

Gel Filtration Chromatography :

-

Stationary Phase : Sephadex LH-20 is often used to separate compounds based on their molecular size and to remove pigments and other impurities.

-

Mobile Phase : Methanol is a common eluent.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) : This is the final step for obtaining highly pure this compound and for separating it from its epimer, harpagide.

-

Stationary Phase : A reversed-phase C18 column is typically used.[9][10][11][12][13]

-

Mobile Phase : A gradient system of acetonitrile (B52724) and water, or methanol and water, often with the addition of a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.[5][6][14]

-

Detection : A UV detector is used, typically at a wavelength around 205-235 nm for iridoid glycosides.

-

Fraction Collection : The peak corresponding to this compound is collected, and the solvent is removed by lyophilization or evaporation.

-

Structure Elucidation

The structure of the isolated compound is confirmed using spectroscopic methods such as:

-

Nuclear Magnetic Resonance (NMR) : 1H NMR and 13C NMR spectroscopy are used to determine the chemical structure.

-

Mass Spectrometry (MS) : To determine the molecular weight and fragmentation pattern.

Visualized Workflows and Pathways

General Isolation Workflow

The following diagram illustrates the general workflow for the isolation of this compound from a plant source.

References

- 1. Ajuga reptans - Wikipedia [en.wikipedia.org]

- 2. gardenia.net [gardenia.net]

- 3. Ajuga reptans (Ajuga, Blue Bugle, Bugleherb, Bugleweed, Bugle Weed, Carpet Bugle) | North Carolina Extension Gardener Plant Toolbox [plants.ces.ncsu.edu]

- 4. FPS26/FP026: Ajuga reptans: Common Bugle, Bugleweed, Carpet Bugleweed [edis.ifas.ufl.edu]

- 5. [Determination of five iridoid glycosides in Phlomis younghusbandii by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification by HPLC-PAD-MS and quantification by HPLC-PAD of phenylethanoid glycosides of five Phlomis species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Iridoid Glycosides from Phlomis Medicinalis Diels: Optimized Extraction and Hemostasis Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. EP1398320A1 - Preparative separation of steroids by reverse phase HPLC - Google Patents [patents.google.com]

- 10. Preparative separation and purification of loliolide and epiloliolide from Ascophyllum nodosum using amine-based microporous organic polymer for solid phase extraction coupled with macroporous resin and prep-HPLC - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 11. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Preparative and analytical separation of amygdalin and related compounds in injectables and tablets by reversed-phase HPLC and the effect of temperature on the separation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 14. [Isolation and identification of nine iridoid glycosides from Lamiophlomis rotata by HPLC combining PDA and MS] - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Properties of 6-Epiharpagide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Epiharpagide, an iridoid glycoside, is a natural product of significant interest within the scientific community due to its potential therapeutic applications. A thorough understanding of its physicochemical properties is fundamental for its isolation, characterization, and formulation in drug development. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, outlines detailed experimental protocols for their determination, and explores a potential signaling pathway relevant to its biological activity.

Physicochemical Data

While extensive experimental data for this compound is not widely published, the following table summarizes its known properties. Iridoid glycosides, as a class, are typically crystalline solids with high melting points and are generally soluble in polar solvents like water and alcohols.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₄O₁₀ | Commercial Supplier Data |

| Molecular Weight | 364.35 g/mol | Commercial Supplier Data |

| Melting Point | Not available. Iridoid glycosides generally have high melting points, for example, the related compound Aucubin has a melting point of 181 °C.[1] | General Chemical Knowledge |

| Boiling Point | Not available. Likely to decompose at high temperatures. | General Chemical Knowledge |

| Solubility | Soluble in water and alcohols (e.g., methanol, ethanol).[1] | General Chemical Knowledge |

| pKa | Not available. | General Chemical Knowledge |

Experimental Protocols

Due to the limited availability of specific experimental data for this compound, this section provides detailed methodologies for determining its key physicochemical properties.

Determination of Melting Point

The melting point of a solid crystalline substance is a key indicator of its purity.

Methodology: Capillary Melting Point Method

-

Sample Preparation: The this compound sample must be thoroughly dried and finely powdered to ensure uniform heat distribution.[2]

-

Capillary Tube Loading: A small amount of the powdered sample is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.[3][4]

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) to allow for thermal equilibrium.[3]

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has liquefied (completion of melting) are recorded. This range is the melting point of the substance.[3]

-

Purity Assessment: A sharp melting range (typically ≤ 2°C) is indicative of a pure compound.[5]

References

The Biosynthesis of 6-Epiharpagide in Plants: A Technical Guide

Abstract

Iridoids are a large and diverse group of monoterpenoids found in a wide variety of plants, many of which possess significant pharmacological activities. 6-Epiharpagide is an iridoid glycoside of interest for its potential therapeutic properties. Understanding its biosynthetic pathway is crucial for the potential metabolic engineering of plants or microbial systems for enhanced production. This technical guide provides a comprehensive overview of the current understanding of the biosynthesis of this compound, from its primary metabolic precursors to the final intricate stereochemical configurations. This document details the key enzymatic steps, summarizes available quantitative data, provides in-depth experimental protocols for pathway elucidation, and utilizes visualizations to illustrate the complex biochemical transformations. While the complete pathway to this compound has not been fully elucidated, this guide presents a putative pathway based on established principles of iridoid biosynthesis.

Introduction to Iridoid Biosynthesis

Iridoids are characterized by a cyclopentan-[c]-pyran skeleton, which is biosynthetically derived from the universal C10 isoprenoid precursor, geranyl pyrophosphate (GPP). The formation of GPP itself originates from the methylerythritol 4-phosphate (MEP) pathway in the plastids or the mevalonate (B85504) (MVA) pathway in the cytosol. The core iridoid scaffold is formed through a series of enzymatic reactions, including hydroxylations, oxidations, and cyclizations. Subsequent modifications, such as glycosylation, methylation, and further oxidations, lead to the vast diversity of iridoid structures observed in nature.

The Core Iridoid Biosynthesis Pathway

The biosynthesis of iridoids can be broadly divided into two main stages: the formation of the core iridoid aglycone skeleton and the subsequent tailoring reactions that lead to specific iridoid glycosides like this compound.

Formation of the Iridoid Scaffold: From GPP to Nepetalactol

The initial steps of iridoid biosynthesis leading to the central intermediate, nepetalactol, are relatively well-characterized.

-

Geraniol Synthesis: The pathway initiates with the conversion of GPP to geraniol. This reaction is catalyzed by geraniol synthase (GES) .

-

Hydroxylation of Geraniol: Geraniol undergoes hydroxylation at the C8 position to yield 8-hydroxygeraniol. This step is catalyzed by a cytochrome P450 monooxygenase, geraniol-8-hydroxylase (G8H) .

-

Oxidation of 8-Hydroxygeraniol: The alcohol group of 8-hydroxygeraniol is then oxidized to an aldehyde, forming 8-oxogeranial. This reaction is catalyzed by 8-hydroxygeraniol oxidoreductase (8HGO) .

-

Reductive Cyclization to Nepetalactol: The dialdehyde, 8-oxogeranial, is the substrate for a key reductive cyclization step. Iridoid synthase (ISY) , a member of the short-chain dehydrogenase/reductase (SDR) family, reduces one of the aldehyde groups. The resulting reactive intermediate then undergoes cyclization, which is facilitated by an iridoid cyclase (ICYC) , to form the bicyclic iridoid skeleton of nepetalactol. The stereochemistry of nepetalactol is determined by the specific isoforms of ISY and ICYC present in the plant species.

Putative Biosynthetic Pathway to this compound

The specific enzymatic steps leading from nepetalactol to this compound have not been fully elucidated. However, based on the structure of this compound and known iridoid biosynthetic pathways, a putative pathway can be proposed. This proposed pathway involves a series of oxidations, a glycosylation event, and a key epimerization step.

-

Oxidation of Nepetalactol: Nepetalactol is likely oxidized to 7-deoxyloganic acid. This oxidation is probably catalyzed by a series of cytochrome P450 enzymes and dehydrogenases.

-

Hydroxylation to Loganic Acid: 7-deoxyloganic acid is then hydroxylated to form loganic acid, a common intermediate in the biosynthesis of many iridoids.

-

Formation of 8-Epiloganic Acid: Loganic acid can be a precursor to 8-epiloganic acid.

-

Glycosylation: An iridoid aglycone, likely a precursor derived from 8-epiloganic acid, undergoes glycosylation. This reaction is catalyzed by a UDP-glycosyltransferase (UGT) , which transfers a glucose moiety from UDP-glucose to the aglycone.

-

Hydroxylation and Epimerization to form this compound: The final steps likely involve hydroxylation and a key epimerization at the C-6 position of an intermediate to yield the specific stereochemistry of this compound. This crucial step is hypothesized to be catalyzed by a specific cytochrome P450 monooxygenase with hydroxylase and/or epimerase activity. The exact precursor that is hydroxylated and epimerized is currently unknown.

Unveiling 6-Epiharpagide: A Comprehensive Technical Overview of its Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Epiharpagide, an iridoid glycoside, has garnered interest within the scientific community for its potential therapeutic properties. This document provides an in-depth technical guide to the discovery and history of this compound, detailing its natural sources, the chronological progression of its chemical elucidation, and the experimental methodologies that have been pivotal in its study. Quantitative data are systematically presented, and key experimental workflows are visualized to offer a clear and comprehensive understanding of this bioactive compound for researchers and drug development professionals.

Discovery and Initial Isolation

The definitive discovery and initial isolation of this compound are not extensively documented in widely available scientific literature. It is often identified as a known iridoid glycoside in broader phytochemical studies of various plant species, particularly within the Lamiaceae family. Its history is intrinsically linked to the broader exploration of iridoids in medicinal plants.

Iridoid glycosides, including harpagide (B7782904) and its stereoisomers like this compound, are characteristic secondary metabolites in a variety of medicinal plants. The initial focus of phytochemical research was often on the more abundant iridoids, with the identification of minor isomers such as this compound occurring later as analytical techniques became more sophisticated.

Natural Sources

This compound has been identified as a constituent of several plant species, primarily within the genus Ajuga, commonly known as bugleweeds.

| Plant Species | Family | Plant Part | Reference |

| Ajuga reptans | Lamiaceae | Whole Plant | [1][2] |

| Ajuga decumbens | Lamiaceae | Whole Plant | |

| Ajuga nipponensis | Lamiaceae | Not Specified | |

| Ajuga salicifolia | Lamiaceae | Aerial Parts | [3] |

| Leonurus cardiaca | Lamiaceae | Not Specified | [1][2] |

Table 1: Natural Sources of this compound

Experimental Protocols

Isolation of this compound from Ajuga reptans

The following is a generalized workflow for the isolation of iridoid glycosides, including this compound, from Ajuga reptans. Specific details may vary between studies.

Caption: Generalized workflow for the isolation of this compound.

Methodology Details:

-

Extraction: The air-dried and powdered plant material is typically extracted with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. The iridoid glycosides are generally concentrated in the n-butanol fraction.

-

Column Chromatography: The n-butanol fraction is subjected to column chromatography. A common initial step is using a macroporous resin like Diaion HP-20, eluting with a gradient of methanol in water. Further separation is often achieved using silica gel column chromatography with a solvent system such as chloroform-methanol-water.

-

Preparative HPLC: Fractions containing the compound of interest are further purified using preparative high-performance liquid chromatography (HPLC) on a C18 column with a mobile phase typically consisting of a methanol-water or acetonitrile-water gradient.

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), and mass spectrometry (MS).

Chemical Structure and Stereochemistry

This compound is a stereoisomer of the more commonly known iridoid glycoside, harpagide. The "6-epi" designation indicates that the stereochemistry at the C-6 position is different from that of harpagide. This subtle change in stereochemistry can have a significant impact on the biological activity of the molecule.

Biological Activity and Potential Signaling Pathways

While specific and extensive studies on the biological activity of this compound are limited, iridoid glycosides as a class are known to possess a range of pharmacological properties, most notably anti-inflammatory effects. The anti-inflammatory activity of many natural products is often attributed to their ability to modulate key signaling pathways involved in the inflammatory response.

A plausible, though not yet definitively proven for this compound, mechanism of anti-inflammatory action involves the inhibition of the NF-κB and MAPK signaling pathways.

Caption: Putative anti-inflammatory signaling pathways modulated by this compound.

This diagram illustrates how an inflammatory stimulus like lipopolysaccharide (LPS) can activate the TLR4 receptor, leading to the downstream activation of the NF-κB and MAPK signaling cascades. These pathways culminate in the nuclear translocation of transcription factors like NF-κB and AP-1, which drive the expression of pro-inflammatory genes. This compound is hypothesized to exert its anti-inflammatory effects by inhibiting key components of these pathways, such as the IKK complex and various MAP kinases.

Future Directions

The study of this compound is still in its early stages. Further research is warranted in several key areas:

-

Comprehensive Biological Screening: A broader evaluation of its pharmacological activities beyond anti-inflammatory effects is needed.

-

Mechanism of Action Studies: Detailed investigations into the specific molecular targets and signaling pathways modulated by this compound are crucial.

-

Chemical Synthesis: The development of an efficient total synthesis method would enable the production of larger quantities for extensive biological testing and the generation of novel analogs with potentially enhanced activity.

-

Pharmacokinetic Studies: Evaluation of its absorption, distribution, metabolism, and excretion (ADME) properties is essential for assessing its potential as a therapeutic agent.

Conclusion

This compound represents an intriguing natural product with potential for further investigation in the field of drug discovery. While its history is not as well-defined as some other natural products, its presence in several traditionally used medicinal plants suggests a promising area for future research. This technical guide provides a foundational understanding of its discovery, natural origins, and the experimental approaches used in its study, serving as a valuable resource for scientists and researchers dedicated to the exploration of novel therapeutic agents.

References

- 1. Bioinspired chemical synthesis of monomeric and dimeric stephacidin A congeners - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 6-epi-tuberiferin and the biological activities of tuberiferin, dehydrobrabrachylaenolide, 6-epi-tuberiferin, and their synthetic intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory effects and antioxidant activity of dihydroasparagusic acid in lipopolysaccharide-activated microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Studies of 6-Epiharpagide: A Literature Review

Despite a comprehensive search of scientific literature, no specific in vitro studies focusing on the biological activities of 6-Epiharpagide were identified. The current body of research accessible through public databases does not contain dedicated investigations into the mechanisms of action, signaling pathways, or quantitative biological data related to this particular compound in a laboratory setting.

This lack of available data prevents the creation of an in-depth technical guide as requested, which would include summaries of quantitative data, detailed experimental protocols, and visualizations of signaling pathways. The core requirements of data presentation, experimental methodologies, and visual diagrams cannot be fulfilled without primary research literature on this compound.

It is important to note that while research exists for structurally similar iridoid glycosides, such as Harpagide and its derivatives, these findings cannot be directly extrapolated to this compound. The stereochemistry of a molecule, indicated by the "Epi-" prefix, can significantly alter its biological activity. Therefore, dedicated in vitro studies are necessary to elucidate the specific effects of this compound.

Researchers, scientists, and drug development professionals interested in the potential of this compound should be aware of this gap in the scientific literature. Future research endeavors are required to explore its bioactivity, potential therapeutic effects, and mechanisms of action at the cellular and molecular levels. Such studies would be foundational for any subsequent drug development efforts.

6-Epiharpagide and its Putative Role in Plant Defense Mechanisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iridoid glycosides are a diverse class of monoterpenoids that play a crucial role in the defense mechanisms of numerous plant species against herbivores and pathogens. This technical guide focuses on 6-epiharpagide (B1162097), an iridoid glycoside, and its presumed role in the chemical defense of plants, particularly within the genus Ajuga. While direct research on this compound is limited, this document extrapolates from the known biological activities of its close structural analogs and the defensive properties of Ajuga reptans extracts, a known source of related compounds. This guide provides a comprehensive overview of the chemical context, proposed mechanisms of action, relevant signaling pathways, and detailed experimental protocols for the investigation of this compound and similar iridoid glycosides.

Introduction to this compound and Iridoid Glycosides

Iridoid glycosides are cyclopentanoid monoterpene-derived natural products characterized by a pyran ring fused to a five-membered ring. They are widely distributed in the plant kingdom and are recognized for their bitter taste, which often acts as a feeding deterrent to herbivores[1]. A related compound, 6-Epi-8-O-acetylharpagide, has been identified in Ajuga reptans (Bugleweed), a member of the Lamiaceae family[2]. Ajuga species are known to produce a variety of iridoid glycosides, including harpagide (B7782904) and 8-O-acetylharpagide, which contribute to the plant's defense against insects and microorganisms[1][2]. Although direct evidence is currently lacking, the structural similarity of this compound to these known defense compounds suggests its involvement in the plant's protective strategies.

Chemical Structure:

The basic structure of iridoid glycosides consists of a cyclopentane-[c]-pyran ring system. The structure of 6-Epi-8-O-acetylharpagide is provided in public chemical databases.

Role in Plant Defense: An Extrapolated View

The defensive role of iridoid glycosides is multifaceted, encompassing both direct and indirect mechanisms.

Direct Defense:

-

Antifeedant Activity: The bitter taste of iridoid glycosides can deter feeding by generalist herbivores. Studies on various plant species have demonstrated a negative correlation between iridoid glycoside concentration and herbivore feeding preference.

-

Toxicity: Upon tissue damage by herbivores or pathogens, the glycosidic bond of iridoid glycosides can be cleaved by β-glucosidases, releasing reactive aglycones. These aglycones can be toxic or reduce the nutritional quality of the plant tissue for the herbivore.

-

Antimicrobial and Antifungal Activity: Extracts from Ajuga reptans have demonstrated activity against various Gram-positive bacteria and fungi[3]. This activity is attributed to the presence of a complex mixture of secondary metabolites, including iridoid glycosides and phenolic compounds. For instance, 8-O-acetyl harpagide, a compound found in A. reptans, is reported to have antifungal activity.

Indirect Defense:

-

Tritrophic Interactions: Herbivores that are specialized to feed on iridoid glycoside-containing plants can sequester these compounds in their own bodies. This sequestration can make the herbivores unpalatable or toxic to their predators, thus providing them with a chemical defense derived from their host plant.

Quantitative Data

Direct quantitative data on the biological activity of this compound is not available in the current literature. However, studies on the antimicrobial activity of Ajuga reptans extracts provide valuable insights into the potential defensive capabilities of its constituent iridoid glycosides.

Table 1: Antimicrobial Activity of Ajuga reptans Herb Extracts

| Test Microorganism | Extractant | Zone of Inhibition (mm) |

| Enterococcus faecalis | Purified Water | 18.3 ± 0.3 |

| 50% Ethanol | 21.7 ± 0.3 | |

| 70% Ethanol | 23.3 ± 0.3 | |

| β-hemolytic Streptococcus group G | Purified Water | 20.0 ± 0.0 |

| 50% Ethanol | 23.3 ± 0.3 | |

| 70% Ethanol | 25.0 ± 0.0 | |

| Staphylococcus aureus | 70% Ethanol | 18.3 ± 0.3 |

| Escherichia coli | 70% Ethanol | 13.3 ± 0.3 |

| Pseudomonas aeruginosa | 70% Ethanol | 11.7 ± 0.3 |

| Candida albicans | 70% Ethanol | 15.0 ± 0.0 |

Data adapted from a study on the antimicrobial activity of Ajuga reptans extracts. The zone of inhibition includes the diameter of the well (10 mm).

Signaling Pathways in Plant Defense

The production of defensive compounds like iridoid glycosides is often regulated by complex signaling pathways, primarily involving the phytohormones jasmonic acid (JA) and salicylic (B10762653) acid (SA).

-

Jasmonic Acid (JA) Pathway: This pathway is typically activated in response to wounding and attack by chewing herbivores. Herbivore feeding triggers the synthesis of JA, which then leads to the expression of a wide range of defense-related genes, including those involved in the biosynthesis of secondary metabolites like iridoid glycosides.

-

Salicylic Acid (SA) Pathway: The SA pathway is generally induced upon infection by biotrophic and hemibiotrophic pathogens and attack by phloem-feeding insects.

-

Crosstalk between JA and SA Pathways: The JA and SA signaling pathways are often mutually antagonistic. This antagonism allows the plant to fine-tune its defense response to the specific type of attacker. For example, the induction of the SA pathway by a pathogen can suppress the JA pathway, potentially making the plant more susceptible to a subsequent herbivore attack.

Below are diagrams illustrating these signaling pathways and their interaction.

Caption: Jasmonic acid signaling pathway activated by herbivore attack.

References

Methodological & Application

Application Notes and Protocols for 6-Epiharpagide Synthesis and Derivatization

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the proposed synthesis of 6-epiharpagide (B1162097), a stereoisomer of the naturally occurring iridoid glycoside harpagide (B7782904), and methods for its subsequent derivatization. Due to the limited availability of direct synthetic routes for this compound in the current literature, this document outlines a plausible synthetic strategy based on established organic chemistry principles, including the synthesis of a harpagide precursor followed by stereochemical inversion at the C6 position. Furthermore, detailed protocols for the derivatization of the this compound core structure are presented, drawing from methodologies applied to the closely related and more extensively studied harpagide. The potential biological activities of these novel derivatives are also discussed, providing a rationale for their synthesis in drug discovery programs.

Synthesis of this compound

The proposed synthesis of this compound involves a multi-step process commencing from a suitable starting material to construct the iridoid core, followed by glycosylation and a key epimerization step to establish the desired stereochemistry at the C6 position.

Proposed Synthetic Workflow

A plausible synthetic pathway can be conceptualized as the synthesis of a protected harpagide derivative, followed by inversion of the C6-hydroxyl group's stereochemistry, and subsequent deprotection to yield this compound.

Caption: Proposed synthetic workflow for this compound.

Key Experimental Protocol: Epimerization of the C6-Hydroxyl Group

Two primary methods are proposed for the epimerization of the C6-hydroxyl group of a protected harpagide precursor: Mitsunobu reaction for direct inversion, or an oxidation-reduction sequence.

Method A: Mitsunobu Inversion

The Mitsunobu reaction allows for the direct inversion of a secondary alcohol's stereochemistry.[1][2][3][4][5]

Protocol:

-

Dissolution: Dissolve the protected harpagide precursor (1 equivalent) and a suitable carboxylic acid (e.g., p-nitrobenzoic acid, 1.5 equivalents) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (argon or nitrogen).

-

Addition of Reagents: To the cooled solution (0 °C), add triphenylphosphine (B44618) (PPh3, 1.5 equivalents) followed by the slow, dropwise addition of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents).

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: Purify the resulting ester with inverted stereochemistry by column chromatography on silica (B1680970) gel.

-

Hydrolysis: Cleave the ester group under basic conditions (e.g., sodium methoxide (B1231860) in methanol (B129727) or aqueous lithium hydroxide) to yield the C6-epimerized alcohol.

Method B: Oxidation-Reduction

This two-step sequence involves the oxidation of the secondary alcohol to a ketone, followed by stereoselective reduction to yield the epimeric alcohol.

Protocol:

-

Oxidation:

-

Dissolve the protected harpagide precursor (1 equivalent) in a suitable solvent such as dichloromethane (B109758) (DCM).

-

Add a mild oxidizing agent, for example, Dess-Martin periodinane (DMP) or pyridinium (B92312) chlorochromate (PCC) (1.5 equivalents), and stir at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Work-up the reaction by quenching with a saturated solution of sodium thiosulfate (B1220275) (for DMP) and sodium bicarbonate, followed by extraction with DCM. The combined organic layers are washed, dried, and concentrated.

-

Purify the resulting ketone by column chromatography.

-

-

Reduction:

-

Dissolve the purified ketone in a solvent that allows for stereoselective reduction (e.g., methanol or ethanol) and cool to a low temperature (e.g., -78 °C).

-

Add a reducing agent that will favor the formation of the desired epimer. A bulky reducing agent like L-Selectride® may favor the formation of the equatorial alcohol, while a smaller reducing agent like sodium borohydride (B1222165) may favor the axial alcohol, depending on the steric environment of the ketone. Careful selection of the reducing agent is critical for stereoselectivity.

-

Stir the reaction at low temperature and allow it to slowly warm to room temperature.

-

Quench the reaction carefully with water or a saturated ammonium (B1175870) chloride solution.

-

Extract the product, dry the organic phase, and concentrate.

-

Purify the C6-epimerized alcohol by column chromatography.

-

Derivatization of this compound

The polyhydroxylated structure of this compound offers multiple sites for derivatization, allowing for the modulation of its physicochemical properties and biological activity. The primary and secondary hydroxyl groups can be targeted for reactions such as acylation and etherification.

Derivatization Workflow

Caption: General derivatization workflow for this compound.

Experimental Protocols for Derivatization

The following are general protocols that can be adapted for the derivatization of this compound, based on successful derivatizations of harpagide and other iridoid glycosides.

Protocol 2.2.1: Acylation (e.g., Acetylation)

-

Dissolution: Dissolve this compound (1 equivalent) in a mixture of pyridine (B92270) and acetic anhydride.

-

Reaction: Stir the solution at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC.

-

Work-up: Pour the reaction mixture into ice-water and extract the product with ethyl acetate.

-

Purification: Wash the organic layer successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.

Protocol 2.2.2: Etherification (e.g., Benzylation)

-

Alkoxide Formation: Dissolve this compound (1 equivalent) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF). Add a strong base, such as sodium hydride (NaH), portion-wise at 0 °C to generate the alkoxide(s).

-

Addition of Alkylating Agent: Add the alkylating agent (e.g., benzyl (B1604629) bromide, 1.1 equivalents per hydroxyl group to be etherified) to the reaction mixture.

-

Reaction: Allow the reaction to stir at room temperature or with gentle heating until completion as indicated by TLC.

-

Work-up: Carefully quench the reaction by the slow addition of water or methanol at 0 °C. Extract the product with a suitable organic solvent.

-

Purification: Wash the combined organic layers, dry, and concentrate. Purify the crude product by column chromatography.

Data Presentation

Quantitative data for the synthesis and derivatization of harpagide, which can serve as a reference for the proposed synthesis of this compound and its derivatives, are summarized below.

Table 1: Reported Yields for Derivatization of Harpagide and Related Iridoids

| Derivative Type | Reagents | Product | Yield (%) | Reference |

| Acetylation | Acetic anhydride, Pyridine | 8-O-acetyl-harpagide | ~90 | |

| Cinnamoylation | Cinnamoyl chloride, Pyridine | Harpagoside | Variable |

Note: Yields are highly dependent on the specific substrate and reaction conditions.

Biological Activity Context and Signaling Pathways

Derivatives of harpagide have been reported to possess a range of biological activities, primarily anti-inflammatory and anticancer effects. The anti-inflammatory actions are often attributed to the inhibition of pro-inflammatory signaling pathways.

Anti-Inflammatory Signaling Pathway

Harpagide and its derivatives have been shown to modulate inflammatory responses, potentially through the inhibition of the NF-κB signaling pathway, which is a key regulator of inflammation.

Caption: Potential anti-inflammatory mechanism of action.

By synthesizing and screening a library of this compound derivatives, novel structure-activity relationships (SAR) can be established, potentially leading to the discovery of more potent and selective anti-inflammatory or anticancer agents. The protocols and data presented herein provide a foundational framework for initiating such a drug discovery program.

References

Application Notes and Protocols for the Isolation of 6-Epiharpagide from Plant Material

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive and detailed protocol for the isolation of 6-Epiharpagide, an iridoid glycoside with potential therapeutic properties, from plant material, primarily focusing on species from the Scrophularia genus, such as Scrophularia ningpoensis. The protocol outlines a multi-step process encompassing sample preparation, solvent extraction, enrichment using macroporous resin chromatography, and final purification through preparative high-performance liquid chromatography (prep-HPLC). This document is intended to serve as a practical guide for researchers in natural product chemistry, pharmacology, and drug development to obtain high-purity this compound for further investigation.

Introduction

Iridoid glycosides are a class of monoterpenoids that are widely distributed in the plant kingdom and exhibit a broad range of biological activities. This compound, a stereoisomer of harpagide, is an iridoid glycoside found in several medicinal plants, including Scrophularia ningpoensis.[1] This compound, along with its related structures, has garnered significant interest for its potential anti-inflammatory and other pharmacological effects.[2] The isolation and purification of this compound in sufficient quantity and purity are crucial for comprehensive biological evaluation and potential drug development.

This protocol provides a robust and reproducible method for the isolation of this compound, drawing upon established techniques for the separation of iridoid glycosides from complex plant matrices.[3][4]

Experimental Overview

The isolation of this compound is a multi-stage process that begins with the extraction of the compound from dried plant material, followed by a series of chromatographic steps to remove impurities and isolate the target molecule. The general workflow is depicted below.

Caption: Experimental workflow for the isolation of this compound.

Materials and Reagents

-

Dried and powdered plant material (e.g., roots of Scrophularia ningpoensis)

-

Ethanol (95% and other dilutions)

-

Methanol (HPLC grade)

-

Acetonitrile (B52724) (HPLC grade)

-

Deionized water (18.2 MΩ·cm)

-

Macroporous adsorbent resin (e.g., AB-8)[5]

-

Silica gel for column chromatography (200-300 mesh)

-

Analytical and preparative reversed-phase C18 columns

-

Standard reference of this compound (for comparison)

Detailed Experimental Protocols

Protocol 1: Extraction of Crude Iridoid Glycosides

This protocol describes the extraction of the crude iridoid glycoside mixture from the plant material.

-

Plant Material Preparation: Air-dry the plant material (e.g., roots of Scrophularia ningpoensis) at room temperature and grind into a coarse powder (20-40 mesh).

-

Extraction:

-

Macerate the powdered plant material (1 kg) with 70% aqueous ethanol (10 L) at room temperature for 24 hours with occasional stirring.

-

Filter the mixture through cheesecloth and then filter paper.

-

Repeat the extraction process on the plant residue two more times.

-

Alternatively, perform accelerated solvent extraction (ASE) using 50% ethanol at an elevated temperature (e.g., 50°C) and pressure (e.g., 1500 psi) for a more efficient extraction.[6]

-

-

Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 60°C to obtain a crude extract.

Protocol 2: Enrichment by Macroporous Resin Chromatography

This step aims to enrich the iridoid glycoside fraction and remove pigments, polysaccharides, and other highly polar or non-polar compounds.

-

Column Preparation: Pack a glass column with macroporous resin (e.g., AB-8). The column size should be appropriate for the amount of crude extract (e.g., a 5:1 resin to extract weight ratio). Pre-condition the column by washing sequentially with deionized water and 95% ethanol. Finally, equilibrate the column with deionized water.

-

Sample Loading: Dissolve the crude extract in a minimal amount of deionized water and load it onto the equilibrated column.

-

Elution:

-

Wash the column with 2-3 column volumes (CV) of deionized water to remove sugars and other highly polar impurities.

-

Elute the iridoid glycoside fraction with a stepwise gradient of aqueous ethanol (e.g., 20%, 40%, 60%, 80%).

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing this compound. Iridoid glycosides typically elute in the 20-60% ethanol fractions.

-

-

Concentration: Combine the fractions rich in this compound and concentrate under reduced pressure to yield an enriched iridoid glycoside fraction.

Protocol 3: Purification by Preparative HPLC

The final purification of this compound is achieved using preparative reversed-phase HPLC.

-

Sample Preparation: Dissolve the enriched iridoid glycoside fraction in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Column: Preparative reversed-phase C18 column (e.g., 250 x 20 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (A) and water (B). A typical gradient could be: 0-10 min, 5-15% A; 10-30 min, 15-25% A; 30-40 min, 25-50% A. The gradient should be optimized based on analytical HPLC results.[7][8]

-

Flow Rate: 10-20 mL/min.

-

Detection: UV at 210 nm.

-

-

Fraction Collection: Collect fractions corresponding to the peak of this compound based on the retention time of a standard or analytical HPLC profile.

-

Final Processing: Combine the pure fractions, remove the organic solvent under reduced pressure, and lyophilize the aqueous solution to obtain pure this compound as a white powder.

Quantitative Data

The yield and purity of this compound can vary depending on the plant source, extraction method, and purification strategy. The following tables provide representative data synthesized from typical iridoid glycoside isolation procedures.

Table 1: Extraction and Enrichment Yields

| Step | Parameter | Value | Reference |

| Extraction | Plant Material | Scrophularia ningpoensis roots | [3][9] |

| Extraction Solvent | 70% Ethanol | - | |

| Solid-to-Liquid Ratio | 1:10 (w/v) | - | |

| Crude Extract Yield | 15 - 25% (of dry plant weight) | [10] | |

| Enrichment | Resin Type | Macroporous Resin (AB-8) | [5] |

| Elution Solvent | 20-60% Ethanol | - | |

| Enriched Fraction Yield | 3 - 5% (of dry plant weight) | - |

Table 2: Preparative HPLC Purification Data

| Parameter | Value | Reference |

| Column | Preparative C18 (250 x 20 mm, 5 µm) | - |

| Mobile Phase | Acetonitrile/Water Gradient | [7] |

| Loading Amount | 100 - 500 mg of enriched fraction | - |

| Purity of Isolated this compound | > 98% (by HPLC) | [11] |

| Recovery from Prep-HPLC | 70 - 85% | [11] |

Visualization of the Anti-inflammatory Signaling Pathway

Iridoid glycosides, including this compound, are known to exhibit anti-inflammatory properties, often through the inhibition of pro-inflammatory signaling pathways such as the NF-κB pathway.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Conclusion

The protocol detailed in these application notes provides a reliable and systematic approach for the isolation of high-purity this compound from plant sources. The combination of solvent extraction, macroporous resin enrichment, and preparative HPLC is an effective strategy for obtaining this valuable iridoid glycoside. The provided quantitative data and workflow visualizations serve as a practical resource for researchers to implement this protocol in their laboratories for further pharmacological studies and drug discovery efforts.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Six new phenolic glycosides from the roots of Scrophularia ningpoensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A new iridoid glycoside from Scrophularia ningpoensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Chemometric-guided chemical marker selection: A case study of the heat-clearing herb Scrophularia ningpoensis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biotage.com [biotage.com]

- 9. Effect of Different Processing Methods on the Chemical Constituents of Scrophulariae Radix as Revealed by 2D NMR-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantitative Phytochemical Constituents and Antioxidant Activities of the Mistletoe, Phragmanthera capitata (Sprengel) Balle Extracted with Different Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ymcamerica.com [ymcamerica.com]

Application Notes and Protocols for the Quantification of 6-Epiharpagide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Epiharpagide is an iridoid glycoside, a class of secondary metabolites found in a variety of plants. Iridoid glycosides are known for their diverse biological activities, including anti-inflammatory, neuroprotective, and anti-cancer effects.[1][2] Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal medicines, and in vitro and in vivo pharmacological research. While specific analytical methods for this compound are not widely published, methods for structurally similar iridoid glycosides, such as harpagide (B7782904), can be readily adapted and validated.

This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Additionally, a High-Performance Thin-Layer Chromatography (HPTLC) method is described for qualitative and semi-quantitative analysis.

Chemical Structure

The chemical structure of 6-Epi-8-O-acetylharpagide, a closely related compound, is available in public databases.[3] The core structure consists of a cyclopentanopyran ring system with a glucose moiety attached. The stereochemistry at position 6 is a key feature of this compound.

Analytical Methods

The following sections detail validated analytical methods for iridoid glycosides that can be adapted for this compound quantification.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC coupled with Ultraviolet (UV) detection is a robust and widely available technique for the quantification of iridoid glycosides.

Quantitative Data Summary (Adapted from methods for other iridoid glycosides)

| Parameter | Agnuside (B1665653) | p-Hydroxy Benzoic Acid | Picroside I | Picroside II |

| Linearity Range (µg/mL) | 25 - 250 | 5 - 100 | 10 - 100 | 10 - 100 |

| Correlation Coefficient (r²) | ≥0.999 | ≥0.999 | >0.99 | >0.99 |

| LOD (µg/mL) | Not Reported | Not Reported | Not Reported | Not Reported |

| LOQ (µg/mL) | Not Reported | Not Reported | Not Reported | Not Reported |

| Recovery (%) | 106.11 | 93.07 | 95.8 - 103.2 | 96.1 - 102.8 |

| Precision (RSD, %) | < 2 | < 2 | < 2 | < 2 |

| Reference | [4] | [4] | [5] | [5] |

Experimental Protocol

Sample Preparation (Plant Material)

-

Air-dry the plant material and grind it into a fine powder.

-

Accurately weigh a known amount of the powdered sample (e.g., 1 g).

-

Extract the sample with a suitable solvent, such as methanol, using sonication or Soxhlet extraction.[5]

-

Filter the extract through a 0.45 µm filter before injection.

Chromatographic Conditions (Adapted from[4])

-

Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and 0.5% (v/v) o-phosphoric acid in water. The exact ratio should be optimized for the best separation of this compound.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: The optimal wavelength for this compound should be determined by acquiring a UV spectrum. For many iridoid glycosides, detection is performed around 270 nm.[5]

-

Injection Volume: 20 µL.

-

Column Temperature: 25 °C.

Method Validation The adapted method must be validated for this compound according to ICH guidelines, including specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it ideal for quantifying low concentrations of this compound in complex biological matrices.

Quantitative Data Summary (Adapted from methods for Catalpol (B1668604) and Harpagide)

| Parameter | Catalpol | Harpagide |

| Linearity Range (ng/mL) | 20 - 5000 | 10 - 2500 |

| Correlation Coefficient (r) | > 0.99 | > 0.99 |

| LLOQ (ng/mL) | 20 | 10 |

| Precision (RSD, %) | < 15.0 | < 15.0 |

| Accuracy (%) | Within ± 15.0 | Within ± 15.0 |

| Extraction Recovery (%) | > 76.5 | > 76.5 |

| Reference | [6][7] | [6][7] |

Experimental Protocol

Sample Preparation (Plasma)

-

To 20 µL of plasma, add an internal standard (e.g., salidroside).[8]

-

Precipitate proteins by adding 100 µL of acetonitrile.[6][7]

-

Vortex the mixture for 2 minutes and centrifuge at 13,000 rpm for 10 minutes.[6][7]

-

Dilute the supernatant with the mobile phase before injection.[6][7]

LC-MS/MS Conditions (Adapted from[6][7])

-

Column: C18 column (e.g., SunFire™ C18, 100 mm x 2.1 mm, 3.5 µm).

-

Mobile Phase: Gradient elution with acetonitrile and 10 mM ammonium (B1175870) formate.

-

Flow Rate: 0.3 mL/min.

-

Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode (to be optimized for this compound).

-

Detection: Multiple Reaction Monitoring (MRM). The precursor and product ion transitions for this compound and the internal standard must be determined by direct infusion.

Workflow for LC-MS/MS Analysis

Caption: Workflow for the quantification of this compound in plasma by LC-MS/MS.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a powerful technique for the qualitative and semi-quantitative analysis of phytochemicals in herbal extracts. It allows for the simultaneous analysis of multiple samples.

Quantitative Data Summary (Adapted from methods for other iridoid glycosides)

| Parameter | Echioidinin-5-O-β-D-glucopyranoside | Aucubin |

| Linearity Range (ng/spot) | 200 - 1400 | 20 - 100 (µg/mL) |

| Correlation Coefficient (r²) | 0.9940 | 0.997 |

| LOD (ng/spot) | 54.37 | 6.6 (µg/mL) |

| LOQ (ng/spot) | 68.47 | 20 (µg/mL) |

| Recovery (%) | 96.69 | 95 - 98 |

| Precision (RSD, %) | Not Reported | < 7.2 |

| Reference | [9] | [10] |

Experimental Protocol

Sample and Standard Preparation

-

Prepare extracts of plant material as described for the HPLC method.

-

Prepare a stock solution of a this compound reference standard in methanol.

-

Create a series of standard solutions of different concentrations from the stock solution.

Chromatographic Conditions (Adapted from[9][11])

-

Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 F254.

-

Mobile Phase: A mixture of ethyl acetate, methanol, water, and acetic acid (e.g., 80:12:6:2 v/v/v/v). The composition should be optimized for this compound.

-

Application: Apply samples and standards as bands using an automated applicator.

-

Development: Develop the plate in a saturated twin-trough chamber.

-

Derivatization: After development, dry the plate and spray with a suitable derivatization reagent (e.g., vanillin-sulfuric acid) followed by heating to visualize the spots.[11]

-

Densitometric Analysis: Scan the plate using a TLC scanner at the wavelength of maximum absorbance for the derivatized spots (e.g., 510 nm for vanillin-sulfuric acid derivatization).[11]

Biological Activity and Signaling Pathways

Iridoid glycosides, including harpagide and harpagoside (B1684579), have been reported to possess significant anti-inflammatory properties.[12][13] Their mechanism of action often involves the modulation of key inflammatory signaling pathways. For instance, some iridoid glycosides have been shown to inhibit the activation of nuclear factor-kappa B (NF-κB) and the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[14][15] Additionally, the PI3K/Akt signaling pathway has been implicated in the cellular effects of certain iridoid glycosides.[16][17] A simplified representation of a potential signaling pathway modulated by iridoid glycosides is shown below.

Caption: Potential signaling pathways modulated by iridoid glycosides.

Conclusion

The analytical methods and protocols presented here provide a comprehensive framework for the quantification of this compound. While these methods have been validated for structurally similar iridoid glycosides, it is imperative that they are fully validated for this compound to ensure accurate and reliable results. The choice of method will depend on the specific application, with HPLC-UV being suitable for routine quality control and LC-MS/MS being the preferred method for bioanalysis due to its higher sensitivity and selectivity. HPTLC offers a valuable tool for screening and qualitative analysis. The provided information on biological activity and signaling pathways can guide further pharmacological investigations into the therapeutic potential of this compound.

References

- 1. Potential Roles of Iridoid Glycosides and Their Underlying Mechanisms against Diverse Cancer Growth and Metastasis: Do They Have an Inhibitory Effect on Cancer Progression? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-Inflammatory Iridoids of Botanical Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 6-Epi-8-O-acetylharpagide | C17H26O11 | CID 21604822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phytochemical studies for quantitative estimation of iridoid glycosides in Picrorhiza kurroa Royle - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development and Validation of an LC-MS/MS Method for Determination of Catalpol and Harpagide in Small Volume Rat Plasma: Application to a Pharmacokinetic Study [scirp.org]

- 7. scirp.org [scirp.org]

- 8. Validated LC-MS method for simultaneous quantitation of catalpol and harpagide in rat plasma: application to a comparative pharmacokinetic study in normal and diabetic rats after oral administration of Zeng-Ye-Decoction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A Validated HPTLC-Densitometric Method for Assay of Aucubin in Vitexagnus-castusL - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Isolation and HPTLC Analysis of Iridoids in Premna integrifolia, an Important Ingredient of Ayurvedic Drug Dashmool | Semantic Scholar [semanticscholar.org]

- 12. Effects of β-glucosidase hydrolyzed products of harpagide and harpagoside on cyclooxygenase-2 (COX-2) in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ABC Herbalgram Website [herbalgram.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Cornel Iridoid Glycoside Inhibits Tau Hyperphosphorylation via Regulating Cross-Talk Between GSK-3β and PP2A Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cornel Iridoid Glycoside Inhibits Tau Hyperphosphorylation via Regulating Cross-Talk Between GSK-3β and PP2A Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the HPLC Analysis of 6-Epiharpagide

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the quantitative analysis of 6-Epiharpagide using High-Performance Liquid Chromatography (HPLC) with UV detection. The method described is based on established principles for the analysis of the closely related isomer, harpagide (B7782904), and serves as a strong starting point for method development and validation for this compound.

Introduction

This compound is an iridoid glycoside and an epimer of harpagide, a compound known for its presence in medicinal plants. The accurate quantification of this compound is crucial for quality control, pharmacokinetic studies, and overall drug development and research. This application note outlines a reliable HPLC method for the determination of this compound.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following conditions are recommended as a starting point and should be optimized for your specific instrumentation and sample matrix.

Table 1: HPLC Instrumentation and Conditions

| Parameter | Recommended Condition |

| HPLC System | Quaternary or Binary HPLC Pump, Autosampler, Column Oven, UV-Vis Detector |

| Column | C18 reverse-phase column (e.g., Agilent ZORBAX SB-C18, 4.6 mm x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water (containing 0.03% phosphoric acid) |

| Elution Mode | Gradient or Isocratic (start with a gradient to optimize separation) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25°C |

| Detection Wavelength | 210 nm |

| Injection Volume | 10 µL |

Quantitative Data Summary

The following table summarizes the expected quantitative performance of the HPLC method for this compound. Please note that these values are typical and may vary depending on the specific instrumentation and experimental conditions. Method validation is required to establish performance characteristics in your laboratory.

Table 2: Summary of Quantitative Data (Typical Values)

| Parameter | Expected Value |

| Retention Time (tR) | ~10 - 15 min (highly dependent on exact gradient) |

| Linearity (r²) | > 0.999 |

| Limit of Detection (LOD) | To be determined experimentally |

| Limit of Quantification (LOQ) | To be determined experimentally |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98 - 102% |

Experimental Protocols

Standard Solution Preparation

-

Stock Standard Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol (B129727) or a suitable solvent.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations spanning the expected range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation

The appropriate sample preparation method will depend on the sample matrix. Below are general guidelines for common sample types.

-

Plant Material:

-

Grind the dried plant material to a fine powder.

-

Accurately weigh a portion of the powder (e.g., 1 g).

-

Extract the powder with a suitable solvent (e.g., methanol) using ultrasonication or reflux.

-

Filter the extract through a 0.45 µm syringe filter before injection.

-

-

Liquid Formulations:

-

Dilute the liquid formulation with the mobile phase to bring the concentration of this compound into the linear range of the assay.

-

Filter the diluted sample through a 0.45 µm syringe filter before injection.

-

Method Validation Considerations

It is critical to validate this HPLC method in your laboratory to ensure it is suitable for its intended purpose. Key validation parameters include:

-

Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components, particularly its isomer, harpagide. Peak purity analysis using a photodiode array (PDA) detector is recommended. If co-elution with harpagide is observed, further method development, potentially including the use of a chiral column, may be necessary.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

Caption: General workflow for the HPLC analysis of this compound.

Logical Relationship for Method Development

This diagram outlines the logical steps involved in developing and validating the HPLC method for this compound.

Caption: Logical flow for HPLC method development and validation.

Application Notes and Protocols for Cell-Based Assays to Determine the Biological Activity of 6-Epiharpagide

Audience: Researchers, scientists, and drug development professionals.

Introduction:

6-Epiharpagide is an iridoid glycoside whose biological activities are of increasing interest to the scientific community. While direct studies on this compound are emerging, its structural similarity to the well-researched compound harpagide (B7782904) and its derivative, 6-Epi-8-o-acetylharpagide, suggests a strong potential for anti-inflammatory, antioxidant, and anti-apoptotic properties[1][2]. 6-Epi-8-o-acetylharpagide is noted for its potential to modulate inflammatory pathways, possibly through the inhibition of cyclooxygenase and lipoxygenase[1]. Harpagide has demonstrated efficacy in reducing inflammation by inhibiting COX-2 and TNF-α induced responses[3][4]. Furthermore, harpagide has been shown to exhibit neuroprotective effects by attenuating neuronal apoptosis via the Wnt/β-catenin signaling pathway.

These application notes provide detailed protocols for a panel of cell-based assays to investigate the bioactivity of this compound, focusing on its potential anti-inflammatory, antioxidant, and anti-apoptotic effects. The provided methodologies will enable researchers to quantitatively assess the compound's efficacy and elucidate its mechanism of action.

Anti-Inflammatory Activity Assays

Inflammation is a key process in many diseases, and its modulation is a critical therapeutic strategy. The following assays are designed to determine the anti-inflammatory potential of this compound by measuring its effect on the production of inflammatory mediators and the activity of key signaling pathways.

Inhibition of Pro-Inflammatory Cytokine Production in LPS-Stimulated Macrophages

This assay measures the ability of this compound to inhibit the release of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β), from lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7 or THP-1).

Experimental Protocol:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 2 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., dexamethasone).

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Supernatant Collection: After incubation, centrifuge the plate and collect the cell culture supernatant.

-

Cytokine Quantification: Measure the concentration of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage inhibition of each cytokine for each concentration of this compound compared to the LPS-stimulated control. Determine the IC₅₀ value.

Data Presentation:

| Concentration of this compound (µM) | % Inhibition of TNF-α | % Inhibition of IL-6 | % Inhibition of IL-1β |

| 1 | |||

| 10 | |||

| 50 | |||

| 100 | |||

| Dexamethasone (10 µM) |

NF-κB Signaling Pathway Reporter Assay

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation. This assay utilizes a reporter cell line (e.g., HEK293-NF-κB-luc) to measure the inhibitory effect of this compound on NF-κB activation.

Experimental Workflow Diagram:

References

- 1. 6-Epi-8-o-acetylharpagide | 97169-44-3 | XDA16944 [biosynth.com]

- 2. researchgate.net [researchgate.net]

- 3. Harpagide inhibits the TNF-α-induced inflammatory response in rat articular chondrocytes by the glycolytic pathways for alleviating osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Animal Models for Studying the Effects of Harpagide and Related Compounds

Disclaimer: Scientific literature readily available does not provide specific data on the biological effects and animal models for studying 6-Epiharpagide . The following application notes and protocols are based on studies of the closely related iridoid glycoside, Harpagide (B7782904) , and extracts of Harpagophytum procumbens (Devil's Claw), from which these compounds are derived. Researchers should consider that the biological activity of this compound may differ from that of Harpagide.

Application Notes

Extracts from Harpagophytum procumbens and its active constituents, such as harpagoside (B1684579) and harpagide, have demonstrated significant anti-inflammatory, analgesic, and neuroprotective properties in various preclinical animal models. These compounds are primarily investigated for their potential therapeutic applications in inflammatory conditions like arthritis and in pain states, including neuropathic pain.[1][2][3][4] The primary animal models utilized are rodents, specifically rats and mice.

The mechanisms of action are believed to involve the modulation of inflammatory pathways, including the suppression of pro-inflammatory cytokines like TNF-α and IL-6, and inhibition of enzymes such as COX-2. Furthermore, studies on harpagide suggest a neuroprotective role through the inhibition of the TLR4/MyD88/NF-κB signaling pathway in microglia, which is crucial in neuroinflammation. Harpagide has also been shown to promote the release of synaptic vesicles, suggesting its potential in neurodegenerative disorders.

Table 1: Summary of Animal Models and Key Findings for Harpagophytum procumbens Extracts and Harpagide

| Animal Model | Species/Strain | Condition Studied | Compound Administered | Dosage | Key Findings | Reference |

| Carrageenan-induced Paw Edema | Rat | Acute Inflammation | H. procumbens extract | Not specified | Significant reduction in paw edema. | |

| Cotton Pellet-induced Granuloma | Rat | Chronic Inflammation | H. procumbens extract | Not specified | Significant decrease in granuloma weight. | |

| Acetic Acid-induced Writhing | Mouse | Analgesia | H. procumbens extract | Not specified | Significant reduction in the number of writhings. | |

| Plantar Incision Model | Rat (Sprague-Dawley) | Postoperative Pain | H. procumbens extract | 300 mg/kg (oral) | Increased mechanical withdrawal threshold and reduced ultrasonic vocalizations. | |

| Spared Nerve Injury (SNI) Model | Rat (Sprague-Dawley) | Neuropathic Pain | H. procumbens extract | 300 mg/kg (oral) | Alleviated mechanical allodynia. | |

| TNF-α-induced Osteoarthritis Model | Rat | Osteoarthritis | Harpagide | 10 µM (in vitro) | Restored upregulation of MMP-13, COX2, IL-1β, and IL-6. | |

| Angiotensin II-induced Microglial Activation | Mouse (in vitro) | Neuroinflammation | Harpagide | Not specified | Inhibited TLR4/MyD88/NF-κB signaling pathway. | |

| Acute Cerebral Ischemic Injury | Mouse | Neuroprotection | Harpagide | 10 mg/kg | Decreased nerve function score and brain water content. |

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats (Acute Inflammation Model)

This model is used to assess the acute anti-inflammatory effects of a compound.

Materials:

-

Male Wistar rats (150-200g)

-

Harpagophytum procumbens extract

-

1% Carrageenan solution in saline

-

Plethysmometer

-

Oral gavage needles

Procedure:

-

Acclimatize rats for at least one week before the experiment.

-

Fast the rats overnight with free access to water.

-

Administer the H. procumbens extract or vehicle (e.g., saline) orally by gavage.

-

One hour after treatment, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume using a plethysmometer immediately before the carrageenan injection (V0) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

-

Calculate the percentage of edema inhibition for each group compared to the control group.

Spared Nerve Injury (SNI) Model in Rats (Neuropathic Pain Model)

This surgical model induces long-lasting neuropathic pain symptoms.

Materials:

-

Male Sprague-Dawley rats (200-250g)

-

Anesthesia (e.g., isoflurane)

-

Surgical instruments

-

Harpagophytum procumbens extract

-

Von Frey filaments

-

Oral gavage needles

Procedure:

-

Anesthetize the rat.

-

Make a small incision on the lateral surface of the left thigh to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.

-

Tightly ligate and transect the common peroneal and tibial nerves, leaving the sural nerve intact.

-

Close the muscle and skin layers with sutures.

-

Allow the animals to recover for a set period (e.g., 7 days) for the neuropathic pain to develop.

-

Administer the H. procumbens extract or vehicle orally daily.

-

Assess mechanical allodynia by measuring the paw withdrawal threshold using von Frey filaments applied to the lateral plantar surface of the injured paw. A decrease in the withdrawal threshold indicates allodynia.

In Vitro Microglial Activation Assay

This assay investigates the effect of a compound on neuroinflammation.

Materials:

-

BV2 microglial cell line

-

Cell culture medium (e.g., DMEM)

-

Lipopolysaccharide (LPS) or Angiotensin II

-

Harpagide

-

Reagents for ELISA (for measuring cytokines like TNF-α, IL-6)

-